

Application Notes and Protocols for 2,4,6trimethyl-N-phenylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental protocols related to the synthesis and potential biological evaluation of **2,4,6-trimethyl-N-phenylbenzamide**. While specific experimental data for this exact compound is limited in publicly available literature, the following protocols are based on established methods for the synthesis and analysis of structurally similar N-phenylbenzamide derivatives. These derivatives have shown potential as anticancer and anti-inflammatory agents.

Chemical Information

Property	Value	
IUPAC Name	2,4,6-trimethyl-N-phenylbenzamide	
Molecular Formula	C16H17NO	
Molecular Weight	239.31 g/mol	
CAS Number	Not available	

Potential Biological Activities of N-Phenylbenzamide Derivatives



N-phenylbenzamide scaffolds are present in a variety of biologically active molecules. Research on derivatives has indicated potential therapeutic applications, primarily in the areas of oncology and inflammation.

- Anticancer Activity: Several N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, imidazole-based N-phenylbenzamide derivatives have demonstrated IC₅₀ values in the micromolar range against lung, cervical, and breast cancer cell lines.[1] The proposed mechanisms of action for some benzamide derivatives include the inhibition of tubulin polymerization.
- Anti-inflammatory Activity: Certain N-phenylcarbamothioylbenzamides have exhibited significant anti-inflammatory effects in animal models, comparable to or exceeding that of indomethacin.[2] A key mechanism identified is the potent inhibition of prostaglandin E2 (PGE₂) synthesis.[2]

The trimethyl substitution on the benzoyl ring of **2,4,6-trimethyl-N-phenylbenzamide** is expected to increase the lipophilicity of the compound, which may influence its pharmacokinetic and pharmacodynamic properties.

Quantitative Data for Structurally Related N-Phenylbenzamide Derivatives

The following table summarizes the biological activity of various N-phenylbenzamide derivatives to provide a context for the potential efficacy of **2,4,6-trimethyl-N-phenylbenzamide**.



Compound Derivative	Target/Assay	Result (IC50/EC50)	Reference
Imidazole-based N- phenylbenzamide (4f)	A549 (Lung Cancer)	7.5 μΜ	[1]
Imidazole-based N- phenylbenzamide (4f)	HeLa (Cervical Cancer)	9.3 μΜ	[1]
Imidazole-based N- phenylbenzamide (4f)	MCF-7 (Breast Cancer)	8.9 μΜ	[1]
Imidazole-based N- phenylbenzamide (4e)	A549 (Lung Cancer)	11.1 μΜ	[1]
3-amino-N-(4- bromophenyl)-4- methoxybenzamide (1e)	Enterovirus 71	5.7 ± 0.8 μM	[3][4]
N-(2,4- dibromophenyl)-2-((4- ethylphenoxy)methyl) benzamide (1e)	Carrageenan-induced paw edema (% inhibition)	61.45%	[2]

Experimental Protocols Protocol 1: Synthesis of 2,4,6-trimethyl-Nphenylbenzamide

This protocol describes a general method for the synthesis of N-phenylbenzamides via the acylation of aniline with a benzoyl chloride.

Materials:

- 2,4,6-trimethylbenzoyl chloride
- Aniline
- Triethylamine (TEA) or pyridine as a base

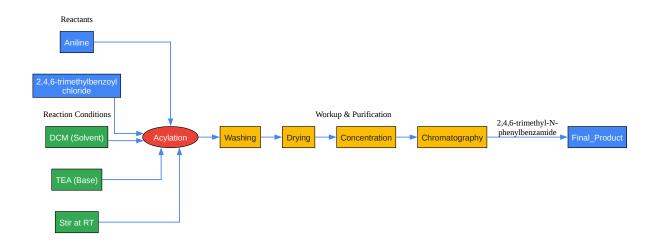


- Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

Procedure:

- In a round-bottom flask, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the flask with constant stirring.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 \times 50 mL) and then with brine (1 \times 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2,4,6-trimethyl-N-phenylbenzamide.





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Caption: General workflow for the synthesis of **2,4,6-trimethyl-N-phenylbenzamide**.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential anticancer activity of **2,4,6-trimethyl-N-phenylbenzamide** against a panel of human cancer cell lines.

Materials:

- Human cancer cell lines (e.g., A549, HeLa, MCF-7)[1]
- Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- **2,4,6-trimethyl-N-phenylbenzamide** (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
- Prepare serial dilutions of 2,4,6-trimethyl-N-phenylbenzamide in the cell culture medium.
 The final concentration of DMSO should not exceed 0.5%.
- After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for another 48 hours.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37 °C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

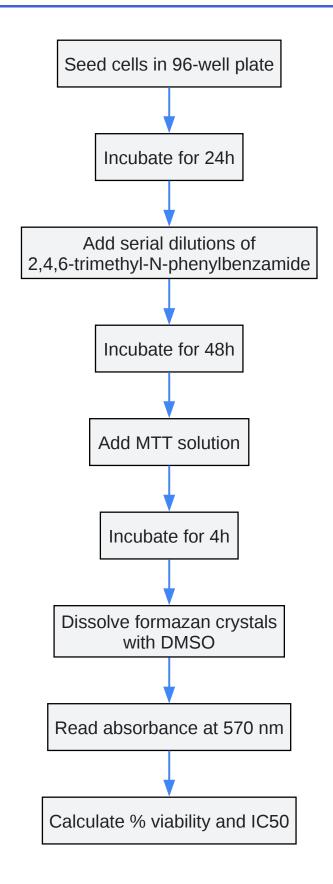
Methodological & Application





- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).





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Caption: Workflow for the in vitro MTT cytotoxicity assay.



Protocol 3: In Vitro Anti-inflammatory Assay (Prostaglandin E2 Inhibition)

This protocol outlines a method to assess the potential anti-inflammatory activity of **2,4,6-trimethyl-N-phenylbenzamide** by measuring the inhibition of PGE₂ production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 murine macrophage cell line
- DMEM medium with 10% FBS and antibiotics
- Lipopolysaccharide (LPS)
- 2,4,6-trimethyl-N-phenylbenzamide (dissolved in DMSO)
- Indomethacin (positive control)
- PGE2 ELISA kit
- 24-well plates

Procedure:

- Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of 2,4,6-trimethyl-N-phenylbenzamide or indomethacin for 1 hour.
- Stimulate the cells with LPS (1 μg/mL) for 24 hours. Include a non-stimulated control and a vehicle control.
- Collect the cell culture supernatant.
- Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

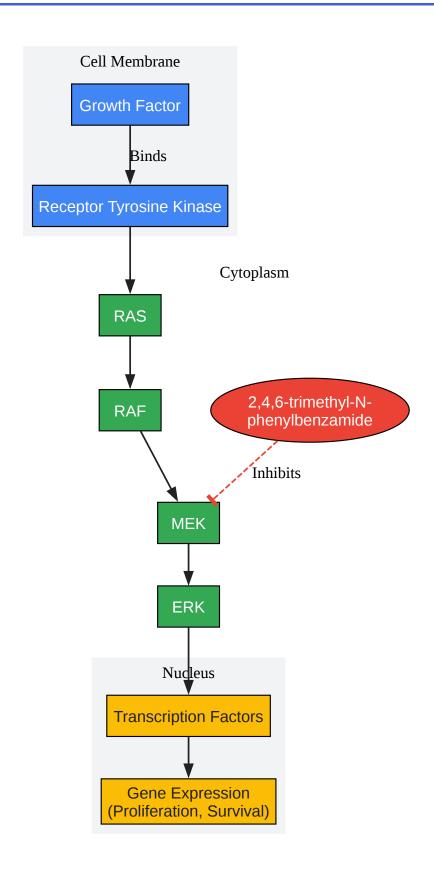


• Calculate the percentage of PGE2 inhibition for each concentration of the test compound.

Hypothetical Signaling Pathway

Given that some benzamide derivatives exhibit anticancer activity by targeting cellular signaling, a plausible, yet hypothetical, mechanism of action for **2,4,6-trimethyl-N-phenylbenzamide** could involve the inhibition of a key signaling kinase involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) or a downstream kinase like MEK or ERK.





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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.



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